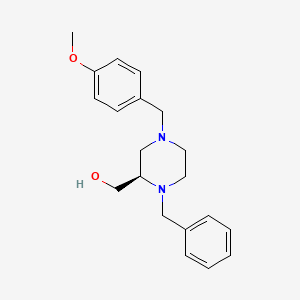![molecular formula C17H23N3O3 B10791474 N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione](/img/structure/B10791474.png)
N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of the methoxyphenyl group and the piperazine ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate pyrrolidine derivative. One common method involves the use of a Schiff base reduction route, where the intermediate Schiff base is reduced using a reducing agent such as sodium borohydride . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic neurotransmission. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used for the treatment of benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
Uniqueness
N-[2-{4-(2-Methoxyphenyl)-piperazin-1-yl}-ethyl]-pyrrolidine-2,5-dione is unique due to its specific combination of the methoxyphenyl group and the pyrrolidine-2,5-dione moiety. This unique structure contributes to its distinct pharmacological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N3O3/c1-23-15-5-3-2-4-14(15)19-11-8-18(9-12-19)10-13-20-16(21)6-7-17(20)22/h2-5H,6-13H2,1H3 |
InChI Key |
PZYYRVSHSSHKGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-8-Methyl-2-{[4-(6-nitroquinolin-2-yl)piperazin-1-yl]-methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791394.png)
![(2S)-8-Methyl-2-({4-[6-(trifluoromethoxy)quinolin-2-yl]piperazin-1-yl}methyl)-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791406.png)
![2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile](/img/structure/B10791409.png)
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791411.png)

![2-(dimethylamino)-6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B10791425.png)
![3-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}2,5,7-rimethylimidazo[1,2-c]pyrimidine](/img/structure/B10791435.png)
![7-(6-Chloropyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B10791442.png)
![(2S)-2-{[4-(6-Chloroquinolin-2-yl)piperazin-1-yl]methyl}-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791445.png)

![2-(6-Chloropyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791455.png)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791457.png)
![6-(6-Chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791465.png)

